molecular formula C19H36IN3O2 B14348024 Methyl 9-azido-10-iodooctadecanoate CAS No. 92448-12-9

Methyl 9-azido-10-iodooctadecanoate

Cat. No.: B14348024
CAS No.: 92448-12-9
M. Wt: 465.4 g/mol
InChI Key: ZPGBKSUFVSQHKT-UHFFFAOYSA-N
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Description

Methyl 9-azido-10-iodooctadecanoate is a structurally complex fatty acid derivative featuring an 18-carbon chain (octadecanoate) esterified with a methyl group. The molecule is distinguished by two functional groups: an azide (-N₃) at position 9 and an iodine atom at position 10. These substituents confer unique reactivity, making the compound valuable in applications such as click chemistry (e.g., azide-alkyne cycloaddition) and biochemical labeling . Analytical characterization of such compounds often employs nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and infrared spectroscopy (IR), as demonstrated for structurally related esters like methyl shikimate .

Properties

CAS No.

92448-12-9

Molecular Formula

C19H36IN3O2

Molecular Weight

465.4 g/mol

IUPAC Name

methyl 9-azido-10-iodooctadecanoate

InChI

InChI=1S/C19H36IN3O2/c1-3-4-5-6-8-11-14-17(20)18(22-23-21)15-12-9-7-10-13-16-19(24)25-2/h17-18H,3-16H2,1-2H3

InChI Key

ZPGBKSUFVSQHKT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)OC)N=[N+]=[N-])I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 9-azido-10-iodooctadecanoate can be synthesized through the addition of iodine azide to olefinic esters. For example, the addition of iodine azide to methyl oleate or elaidate yields this compound . The reaction typically involves the use of methanolic potassium hydroxide (KOH) as a reagent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Mechanism of Action

The mechanism of action of methyl 9-azido-10-iodooctadecanoate involves its reactivity with various nucleophiles and electrophiles. The azido group can participate in nucleophilic substitution reactions, while the iodo group can undergo elimination reactions. The compound’s reactivity is influenced by the presence of both functional groups, which can lead to the formation of various intermediates and products .

Comparison with Similar Compounds

Data Tables

Table 1. Comparison of Key Structural Features

Compound Functional Groups Backbone Key Applications
This compound Azide (C9), Iodine (C10) Linear C18 Click chemistry, probes
1-Iodooctadecane Iodine (C1) Linear C18 Halogenation studies
Sandaracopimaric acid methyl ester Carboxylic ester, cyclic groups Diterpenoid Resin analysis
Hexadecanoic acid ethyl ester Ester Linear C16 Lipid studies

Table 2. Analytical Techniques for Characterization

Compound NMR GC/HPLC IR
This compound Azide (~2100 cm⁻¹ in IR) Likely high retention (GC) C-I stretch (~500 cm⁻¹)
Methyl shikimate Aromatic proton shifts (δ 6–7) HPLC peak differentiation Ester C=O (~1740 cm⁻¹)
Diterpene methyl esters Cyclic proton complexity GC retention ~12–15 min Hydroxyl/oxo groups (~3400 cm⁻¹)

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